2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide
Description
2-Chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide is a substituted benzamide derivative characterized by a benzamide core with chloro and fluoro substituents at the 2- and 6-positions of the aromatic ring, respectively. The compound’s unique structure includes a thiophene-3-ylmethyl group attached to the amide nitrogen, which confers distinct electronic and steric properties. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNOS/c13-9-2-1-3-10(14)11(9)12(16)15-6-8-4-5-17-7-8/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODARAPGAOIGUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CSC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of this compound: The benzoyl chloride intermediate is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine (Et₃N) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Amide Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different nucleophiles.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Thiol derivatives of the thiophene ring.
Amide Hydrolysis: 2-chloro-6-fluorobenzoic acid and thiophen-3-ylmethylamine.
Scientific Research Applications
2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Material Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms, as well as the thiophene ring, can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on benzamide derivatives with variations in substituents, aromatic systems, and functional groups, as documented in the evidence:
Substituent Variations on the Benzamide Core
- 2-Chloro-6-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide (): Structural Differences: Replaces the thiophen-3-ylmethyl group with a 3-methoxyphenylethyl chain. No direct biological data are available, but methoxy-substituted benzamides are often associated with improved pharmacokinetic profiles .
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) ():
- Structural Differences : Incorporates a sulfonamide and 1,3,4-oxadiazole ring instead of a thiophene.
- Biological Activity : Exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL), likely due to thioredoxin reductase inhibition. The oxadiazole ring enhances metabolic stability compared to thiophene-containing analogs .
Thiophene-Containing Analogs
- 2-Chloro-6-fluoro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide (): Structural Differences: Adds a sulfonyl group and a thiophen-2-yl moiety to the ethyl chain. Thiophene-2-yl may enhance π-π stacking interactions in enzyme binding pockets compared to thiophen-3-yl derivatives .
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide ():
Functional Group Modifications
2-Chloro-6-fluoro-N-(4-fluoro-1-methyl-1H-indazol-3-yl)benzamide ():
- Structural Differences : Substitutes the thiophen-3-ylmethyl group with an indazole ring.
- Biological Activity : Demonstrates G-quadruplex DNA/RNA binding via hydrogen bonds between the amide group and nucleic acid residues (e.g., DG11 and DT12). Indazole-containing analogs may exhibit stronger nucleic acid affinity than thiophene-based compounds .
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():
- Structural Differences : Introduces a trifluoropropoxy group and bromine substituent.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while bromine may improve halogen bonding in enzyme inhibition. This compound’s synthesis yield (90%) highlights efficient coupling methodologies applicable to similar benzamides .
Key Comparative Data Table
Discussion of Structural and Functional Trends
- Electron-Withdrawing Groups (Cl, F, CF3) : Enhance binding to electron-rich enzyme active sites but may reduce solubility. Fluorine substituents, in particular, improve metabolic stability .
- Heterocyclic Modifications (Thiophene, Oxadiazole, Indazole) : Thiophene and oxadiazole improve π-π stacking and metabolic resistance, respectively. Indazole derivatives show promise in nucleic acid targeting .
- Solubility vs. Bioactivity : Methoxy and sulfonamide groups balance lipophilicity and solubility, critical for oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
